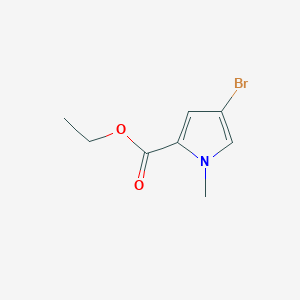

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Overview

Description

“Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2 . It is also known as "4-Bromo-1H-pyrrole-2-carboxylic acid ethyl ester" .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with substituted amines, such as 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCCOC(=O)c1cc(Br)c[nH]1 . The InChI key for this compound is ZNKYCJKUHXQUJQ-UHFFFAOYSA-N . Chemical Reactions Analysis

Pyrrole derivatives, such as “this compound”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 58-63 °C . Its molecular weight is 218.05 .Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. For instance, Yuan Rong-xin (2011) discusses its use in synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate through a process suitable for industrial production, highlighting its potential for large-scale applications (Yuan Rong-xin, 2011).

Pharmaceutical and Biological Research

In the realm of pharmaceutical research, compounds derived from this compound have shown promising results. For example, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from related compounds exhibited antibacterial activity in vitro, as discussed by E. Toja et al. (1986) (E. Toja et al., 1986).

Chemical Synthesis and Modification

The versatility of this compound in chemical synthesis is further demonstrated by its use in various chemical reactions and modifications. P. S. Petrov, V. Kalyazin, and N. Somov (2021) describe its role in the synthesis and aromatization of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines, leading to novel compounds like ethyl 5-aryl-1H-pyrrole-2-carboxylates (P. S. Petrov, V. Kalyazin, & N. Somov, 2021).

Advanced Organic Synthesis Techniques

The compound is also integral in advanced organic synthesis techniques. For instance, Xue-Feng Zhu, J. Lan, and O. Kwon (2003) utilized it in phosphine-catalyzed [4 + 2] annulations, showcasing its utility in creating complex organic structures (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Development of New Chemical Entities

Moreover, this compound has been employed in the development of new chemical entities. J. Gupton et al. (2014) utilized similar bromopyrrole esters for the synthesis of bioactive pyrroles with potential pharmaceutical applications (J. Gupton et al., 2014).

Safety and Hazards

This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand how these environmental factors impact the compound’s action.

properties

IUPAC Name |

ethyl 4-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOYPVFSYNFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)

![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)

![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)

![propan-2-yl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B1430033.png)

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)

![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)

![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1430043.png)